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Compound of Interest

Compound Name: Methyl cis-9-tetradecenoate

CAS No.: 56219-06-8

Cat. No.: B048914 Get Quote

Dual Utility as a Bioactive Modulator and Lipidomic Marker

Part 1: Executive Summary & Scientific Rationale
This guide details the application of Methyl Myristoleate (C14:1 n-5 methyl ester) in prostate

cancer (PCa) research. While often categorized simply as a fatty acid derivative, its utility in

oncology is twofold and distinct:

As a Lipidomic Biomarker (The SCD1 Index): Prostate cancer cells exhibit a "lipogenic

phenotype," characterized by the upregulation of Stearoyl-CoA Desaturase-1 (SCD1). SCD1

converts saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) to prevent

lipotoxicity.[1] Methyl myristoleate is the analytical surrogate measured via GC-MS to

quantify myristoleic acid, serving as a direct readout of SCD1 activity (Desaturation Index =

C14:1/C14:0).

As a Pharmacological Agent: Myristoleic acid has been identified as a cytotoxic component

in Serenoa repens (Saw Palmetto) extracts, inducing apoptosis and necrosis in LNCaP cells.

[2][3] The methyl ester form enhances membrane permeability, acting as a pro-drug that is

hydrolyzed intracellularly to the active free acid, or acting directly on membrane fluidity.

Part 2: Application I — Metabolic Phenotyping
(SCD1 Activity)
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Context: High SCD1 activity is a hallmark of aggressive Castration-Resistant Prostate Cancer

(CRPC). Monitoring the conversion of Myristate (C14:0) to Myristoleate (C14:1) provides a

robust metric for tumor metabolic activity and drug response (e.g., to SCD1 inhibitors like

A939572).

Experimental Protocol: GC-MS Quantification of Cellular
Fatty Acids
Objective: To determine the SCD1 Desaturation Index in PCa cell lines (PC-3, LNCaP) by

quantifying Methyl Myristoleate relative to Methyl Myristate.

Reagents & Equipment[4]
Internal Standard (IS): Methyl tridecanoate (C13:0) or Methyl nonadecanoate (C19:0)

(Sigma-Aldrich).

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol.

Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

Column: DB-23 or HP-88 (High polarity for cis/trans isomer separation).

Step-by-Step Workflow
Cell Lysis & Lipid Extraction (Folch Method Modified)

Harvest

cells; wash 2x with cold PBS.

Resuspend cell pellet in 1 mL Chloroform:Methanol (2:1).

CRITICAL: Spike samples with 10 µg of Internal Standard (C13:0) before extraction to

account for recovery losses.
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Vortex for 1 min; centrifuge at 3000 x g for 10 min at 4°C.

Collect the lower organic phase (lipids) into a glass vial. Dry under

stream.

Transesterification (FAME Synthesis)

Resuspend dried lipids in 0.5 mL Toluene.

Add 1 mL 14%

-Methanol.

Incubate at 95°C for 60 minutes (sealed tight with Teflon-lined cap).

Mechanism:[5] This step converts cellular Myristoleic Acid (bound in

triglycerides/phospholipids) into volatile Methyl Myristoleate.

Cool to RT. Add 1 mL Hexane and 1 mL

. Vortex/Centrifuge.

Collect top Hexane layer (contains FAMEs).

GC-MS Acquisition Parameters

Inlet: Split mode (10:1), 250°C.

Carrier Gas: Helium at 1 mL/min constant flow.

Oven Program: 50°C (1 min)

25°C/min to 175°C

4°C/min to 230°C.

SIM Mode: Monitor ions m/z 74 (McLafferty rearrangement, characteristic of methyl

esters), m/z 240 (Molecular ion of Methyl Myristoleate), and m/z 242 (Methyl Myristate).
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Data Analysis

Calculate the SCD1 Desaturation Index:

Normalize against the Internal Standard area.

Part 3: Application II — Pharmacological Evaluation
(Apoptosis)[1][7][8]
Context: Methyl myristoleate acts as a bioactive lipid. In LNCaP (androgen-dependent) and

PC-3 (androgen-independent) cells, C14:1 derivatives trigger endoplasmic reticulum (ER)

stress and disrupt mitochondrial integrity.

Experimental Protocol: Cytotoxicity & Apoptosis
Screening
Objective: To evaluate the

and apoptotic induction of Methyl Myristoleate.

Reagents
Compound: Methyl Myristoleate (Liquid, >98.5% purity).

Vehicle: DMSO (Dimethyl sulfoxide). Final concentration must be

.

Assay Kits: CCK-8 (Cell Counting Kit-8) and Annexin V-FITC/PI Apoptosis Kit.

Step-by-Step Workflow
Compound Preparation (Solubility Management)

Methyl myristoleate is hydrophobic. Prepare a 100 mM stock in pure DMSO.

Expert Tip: Do not store diluted aqueous stocks. Dilute into media immediately prior to use

to prevent precipitation or micelle formation.
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Cell Viability Assay (CCK-8)

Seed 5,000 cells/well in 96-well plates. Adhere for 24h.

Treat with serial dilutions of Methyl Myristoleate (0, 10, 25, 50, 100, 200 µM).

Incubate for 48 hours.

Add 10 µL CCK-8 reagent; incubate 2h at 37°C.

Measure Absorbance at 450 nm.

Control: Cells treated with 0.1% DMSO only (Vehicle Control).

Flow Cytometry (Annexin V/PI)

Treat cells with

concentration (determined above) for 24h.

Trypsinize and wash cells with binding buffer.

Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI -

stains necrotic nuclei).

Analyze on Flow Cytometer (e.g., BD FACSCanto).

Interpretation:

Q1 (Annexin-/PI+): Necrotic / Membrane damaged.

Q2 (Annexin+/PI+): Late Apoptosis.

Q3 (Annexin-/PI-): Live.

Q4 (Annexin+/PI-): Early Apoptosis.

Part 4: Visualization & Pathway Logic
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The following diagrams illustrate the metabolic positioning of Methyl Myristoleate and the

experimental logic for bioactivity testing.

Lipidomic Profiling: The SCD1 Pathway Pharmacological Mechanism
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Figure 1: Left: Methyl Myristoleate as an analytical output of SCD1 activity. Right: Its role as a

membrane-permeable pro-drug inducing apoptosis.

Part 5: Key Data Summary
Table 1: Expected Outcomes in Prostate Cancer Models

Parameter Assay Method
LNCaP
(Androgen
Sensitive)

PC-3
(Androgen
Resistant)

Interpretation

SCD1 Index
GC-MS

(C14:1/C14:0)
High (Baseline) Moderate

High index

correlates with

lipogenic survival

mechanisms.

Response to

C14:1

CCK-8 (

)
~50 - 100 µM >100 µM

LNCaP cells are

more sensitive to

myristoleic acid-

induced

lipotoxicity.

Apoptosis Mode Annexin V/PI
Mixed (Apoptosis

+ Necrosis)

Primarily

Necrosis

Indicates

membrane

disruption and

caspase-3

activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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